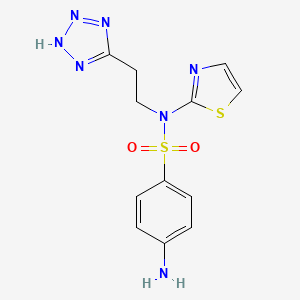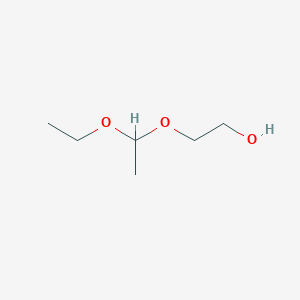![molecular formula C32H22CrN10O8.Na<br>C32H22CrN10NaO8 B14467645 sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate CAS No. 69882-08-2](/img/structure/B14467645.png)
sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate is a complex coordination compound It features a chromium ion coordinated with multiple ligands, including pyrazolone derivatives and nitrophenyl diazenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the ligands. The pyrazolone derivatives and nitrophenyl diazenyl groups are synthesized separately through standard organic synthesis techniques. These ligands are then coordinated with a chromium(3+) ion in the presence of sodium ions to form the final complex. The reaction conditions typically involve controlled temperatures and pH levels to ensure proper coordination and stability of the complex.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the ligands followed by their coordination with chromium ions. The process would be optimized for efficiency and yield, with careful control of reaction parameters to maintain the purity and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced, affecting the oxidation state of the chromium ion and potentially altering the coordination environment.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, leading to different coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while substitution reactions can produce a variety of coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a catalyst in various organic reactions due to its complex coordination environment.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme mimetics and metalloprotein interactions.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of its redox properties and ability to interact with biological targets.
Industry: The compound can be used in materials science for the development of advanced materials with specific electronic and magnetic properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the interaction of the chromium center with various molecular targets. The chromium ion can participate in redox reactions, altering the oxidation state of the compound and affecting its reactivity. The ligands play a crucial role in stabilizing the complex and modulating its interactions with other molecules. The pathways involved include electron transfer processes and coordination chemistry interactions.
Comparación Con Compuestos Similares
Similar Compounds
Chromium(III) acetylacetonate: Another chromium coordination compound with different ligands.
Chromium(III) chloride: A simpler chromium compound with chloride ligands.
Chromium(III) sulfate: A chromium compound with sulfate ligands.
Uniqueness
What sets this compound apart is its complex structure and the presence of multiple functional groups in the ligands. This complexity allows for a wide range of chemical reactivity and potential applications that simpler chromium compounds may not offer. The combination of pyrazolone derivatives and nitrophenyl diazenyl groups provides unique electronic and steric properties, making this compound particularly interesting for research and industrial applications.
Propiedades
Número CAS |
69882-08-2 |
|---|---|
Fórmula molecular |
C32H22CrN10O8.Na C32H22CrN10NaO8 |
Peso molecular |
749.6 g/mol |
Nombre IUPAC |
sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate |
InChI |
InChI=1S/C16H13N5O4.C16H11N5O4.Cr.Na/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;;/h2-9,22-23H,1H3;2-9H,1H3;;/q;-2;+3;+1/p-2 |
Clave InChI |
IGXHZALBDRXSSM-UHFFFAOYSA-L |
SMILES canónico |
CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1=NN=C2C=C(C=CC2=O)N([O-])[O-])C3=CC=CC=C3.[Na+].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



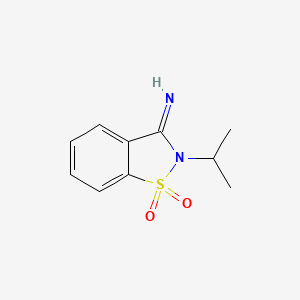
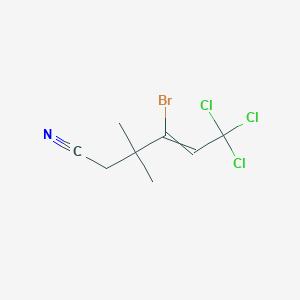
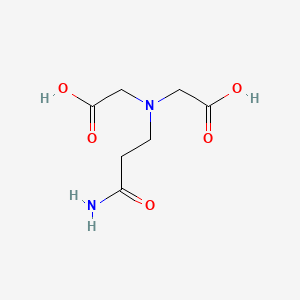
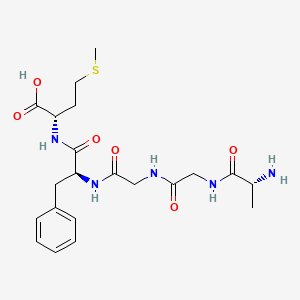
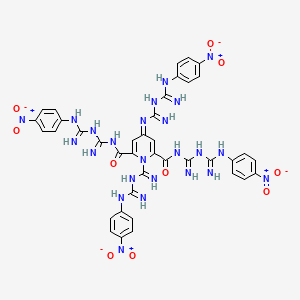


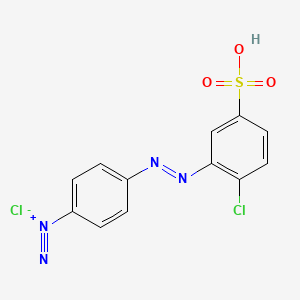
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14467614.png)
![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one](/img/structure/B14467627.png)
